Scientific Field: Microbiology
Summary of Application: 4-Cyclohexylbutyric acid is used in the growth of Arthrobacter sp.
Results or Outcomes: The successful growth of Arthrobacter sp.
Scientific Field: Biotechnology
Summary of Application: 4-Cyclohexylbutyric acid is used in the production of polyhydroxyalkanoates (PHAs), a type of bioplastic.
Methods of Application: The acid is likely used as a carbon source for the bacteria producing the PHAs. The bacteria metabolize the acid and incorporate it into the PHA polymer structure.
Results or Outcomes: The production of PHAs using 4-Cyclohexylbutyric acid could potentially lead to the creation of new types of bioplastics with unique properties.
4-Cyclohexylbutyric acid is an organic compound with the chemical formula . It consists of a cyclohexyl group attached to a butyric acid moiety, making it a fatty acid derivative. The compound is characterized by its unique structure, which includes a cyclohexane ring and a carboxylic acid functional group. This structure contributes to its physical and chemical properties, including solubility and reactivity. The molecular weight of 4-cyclohexylbutyric acid is approximately 170.25 g/mol, and it is often used in various chemical syntheses and biological applications .
Specific synthetic pathways have been described in patents, where derivatives are synthesized through processes involving hydrogenation and epoxidation, utilizing catalysts such as ruthenium-phosphine complexes .
4-Cyclohexylbutyric acid has shown potential biological activity, particularly in the field of pharmacology. Research indicates that it may influence metabolic pathways and has been studied for its effects on polyhydroxyalkanoate production by certain bacteria. This suggests potential applications in bioplastics and sustainable materials . Additionally, its structural resemblance to other fatty acids may allow it to interact with lipid metabolism pathways in biological systems.
The synthesis of 4-cyclohexylbutyric acid can be achieved through several methods:
4-Cyclohexylbutyric acid finds use in various fields:
Studies on 4-cyclohexylbutyric acid have demonstrated its interaction with biological systems, particularly regarding its role as a substrate for microbial metabolism. Investigations into how it affects microbial growth and polyhydroxyalkanoate production reveal insights into its potential as a bioproduct feedstock. Additionally, its interaction with mammalian cells suggests possible implications for metabolic modulation .
Several compounds share structural similarities with 4-cyclohexylbutyric acid, including:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-(4-Pentylcyclohexyl)acetic acid | C_{13}H_{24}O_2 | Contains a longer alkyl chain; used in pharmaceuticals |
18-Cyclohexyloctadecanoic acid | C_{24}H_{46}O_2 | Longer carbon chain; studied for lipid properties |
4-Cycloheptylbutanoic acid | C_{11}H_{20}O_2 | Has a heptyl group instead of cyclohexyl |
Cyclopentylbutanoic acid | C_{10}H_{18}O_2 | Contains a cyclopentane ring; different ring size |
These compounds highlight the unique cyclohexyl structure of 4-cyclohexylbutyric acid while showcasing variations in chain length and ring size that influence their properties and applications. The distinct characteristics of 4-cyclohexylbutyric acid make it suitable for specific applications that may not be met by these similar compounds.
4-Cyclohexylbutyric acid is systematically named as 4-cyclohexylbutanoic acid according to International Union of Pure and Applied Chemistry nomenclature [1] [2]. The compound has the molecular formula C₁₀H₁₈O₂ with a molecular weight of 170.25 grams per mole [3] [1] [2] [4]. The canonical Simplified Molecular Input Line Entry System notation for this compound is C1CCC(CC1)CCCC(=O)O [4] [5] [6], which represents the linear representation of the molecular structure starting from the cyclohexane ring and extending through the four-carbon chain to the carboxylic acid functionality.
The compound is registered under Chemical Abstracts Service number 4441-63-8 [3] [1] [2] [4] and has the International Chemical Identifier key UVZMNGNFERVGRC-UHFFFAOYSA-N [1] [4] [5] [6]. The linear formula can be expressed as C₆H₁₁(CH₂)₃CO₂H [3] [4], clearly showing the cyclohexyl group connected to a three-methylene bridge followed by the carboxylic acid group.
The molecular architecture of 4-cyclohexylbutyric acid consists of a saturated six-membered cyclohexane ring attached to a four-carbon aliphatic chain terminating in a carboxylic acid functional group. The cyclohexane ring adopts the energetically favorable chair conformation, which is the most stable form due to the absence of angle strain and torsional strain [7] [8]. In this conformation, all carbon-carbon bond angles are approximately 109.5 degrees, matching the ideal tetrahedral geometry, and all adjacent carbon-hydrogen bonds are in a perfectly staggered arrangement [7] [8].
The chair conformation of the cyclohexane ring exhibits two distinct types of carbon-hydrogen bonds: axial bonds that are perpendicular to the average plane of the ring, and equatorial bonds that extend from the perimeter of the ring [7] [8]. The cyclohexane ring can undergo ring-flipping conformational changes, where axial and equatorial positions interchange, though the energy barrier for this process is relatively low at room temperature [8].
The four-carbon chain connecting the cyclohexane ring to the carboxylic acid group provides conformational flexibility to the molecule. This alkyl chain can adopt various conformations through rotation around carbon-carbon single bonds, with staggered conformations being energetically preferred over eclipsed arrangements. The carboxylic acid group at the terminus introduces both hydrogen bonding capability and acidic properties to the molecule.
4-Cyclohexylbutyric acid exhibits a melting point range of 30-32 degrees Celsius [2] [4] [9] [10] [11] [12], indicating its solid state at room temperature. The relatively low melting point for an organic acid of this molecular weight suggests limited intermolecular hydrogen bonding in the crystal lattice compared to smaller carboxylic acids. The compound appears as a white to light yellow crystalline solid or powder at room temperature [2] [9] [10].
The boiling point of 4-cyclohexylbutyric acid is reported as approximately 259.9 degrees Celsius, though this value is noted as a rough estimate [2] [9]. Alternative sources report the boiling point as 283.3 degrees Celsius at 760 millimeters of mercury [13]. The relatively high boiling point reflects the significant molecular weight and the presence of hydrogen bonding interactions between carboxylic acid groups in the liquid phase.
The compound has a flash point greater than 230 degrees Fahrenheit (greater than 110 degrees Celsius) [2] [9] [12], indicating its relative thermal stability and low volatility at ambient conditions. This high flash point is consistent with the substantial molecular weight and hydrogen bonding capabilities of the carboxylic acid functionality.
The density of 4-cyclohexylbutyric acid is reported as approximately 0.9581 grams per cubic centimeter, though this value is noted as a rough estimate [2] [9]. This density value is typical for organic compounds containing both aliphatic and cycloaliphatic structural features. From this density, the molar volume can be calculated as approximately 177.6 cubic centimeters per mole, which provides insight into the molecular packing efficiency in the condensed phase.
The refractive index of 4-cyclohexylbutyric acid is estimated to be 1.4524 [2] [9]. This optical property reflects the polarizability of the molecule and its ability to interact with electromagnetic radiation in the visible spectrum. The refractive index value is consistent with organic compounds containing saturated carbon frameworks and polar functional groups.
These physical constants provide important information for identification and characterization purposes, though it should be noted that several of these values are estimates rather than experimentally determined parameters, indicating the need for more comprehensive experimental studies of the compound's physical properties.
The acid dissociation constant (pKa) of 4-cyclohexylbutyric acid is predicted to be 4.84 ± 0.10 [2] [9], placing it within the typical range for aliphatic carboxylic acids. This pKa value indicates that the compound is a moderately weak acid, stronger than simple aliphatic acids like butyric acid but weaker than aromatic carboxylic acids. The predicted nature of this value suggests that experimental determination through potentiometric titration or spectrophotometric methods would be valuable for precise characterization [14] [15] [16].
The protonation dynamics of 4-cyclohexylbutyric acid involve the reversible dissociation of the carboxylic acid proton according to the equilibrium: R-COOH ⇌ R-COO⁻ + H⁺. The extent of dissociation is pH-dependent, with the compound existing predominantly in its protonated form at pH values below the pKa and in its deprotonated anionic form at pH values above the pKa. At physiological pH (approximately 7.4), the compound would be essentially completely deprotonated, existing as the carboxylate anion [15].
The cyclohexyl substituent provides both steric and electronic effects that influence the acid strength. The electron-donating nature of the saturated alkyl chain system slightly decreases the acidity compared to simple acetic acid, while the bulky cyclohexyl group may influence the solvation dynamics of both the acid and its conjugate base forms.
4-Cyclohexylbutyric acid exhibits limited solubility in water due to its substantial hydrophobic cyclohexane ring structure [17]. The amphiphilic nature of the molecule, containing both hydrophobic (cyclohexyl and alkyl chain) and hydrophilic (carboxylic acid) regions, results in moderate water solubility that is significantly lower than that of simple short-chain carboxylic acids. The hydrophobic cyclohexane ring and four-carbon alkyl chain contribute to reduced aqueous solubility compared to shorter-chain carboxylic acids.
In contrast, the compound demonstrates good solubility in organic solvents, particularly ethanol and diethyl ether [17]. This enhanced solubility in organic media reflects the substantial hydrophobic character of the cyclohexyl moiety and the alkyl chain. The compound's solubility characteristics make it suitable for use in organic synthesis applications and as an intermediate in pharmaceutical and chemical manufacturing processes.
The solubility behavior is also influenced by pH conditions. In basic aqueous solutions, the formation of the more water-soluble carboxylate salt significantly increases aqueous solubility compared to the neutral acid form. This pH-dependent solubility is typical of carboxylic acids and provides opportunities for extraction and purification procedures based on acid-base chemistry principles.
Property | Value | Units | Reference |
---|---|---|---|
Molecular Formula | C₁₀H₁₈O₂ | - | [3] [1] [2] |
Molecular Weight | 170.25 | g/mol | [3] [1] [2] |
Melting Point | 30-32 | °C | [2] [4] [9] |
Boiling Point | 259.9 | °C | [2] [9] |
Density | 0.9581 | g/cm³ | [2] [9] |
Refractive Index | 1.4524 | - | [2] [9] |
pKa | 4.84 ± 0.10 | - | [2] [9] |
Flash Point | >110 | °C | [2] [9] [12] |
Thermodynamic Parameter | Status | Notes |
---|---|---|
Standard Enthalpy of Formation | Not reported | Requires computational estimation |
Standard Entropy | Not reported | Requires experimental determination |
Heat Capacity | Not reported | Temperature-dependent property |
Molar Volume | ~177.6 cm³/mol | Calculated from density |
Irritant